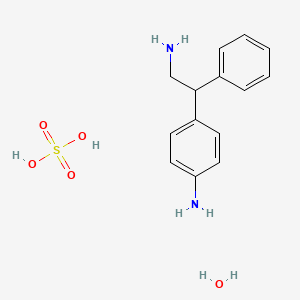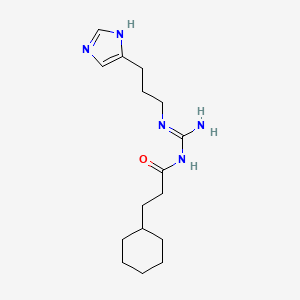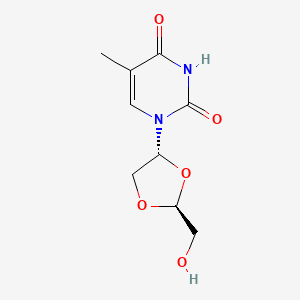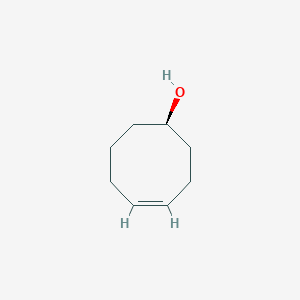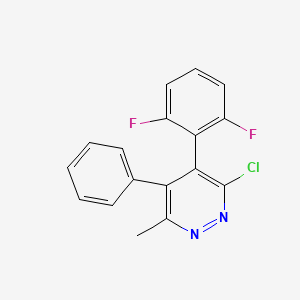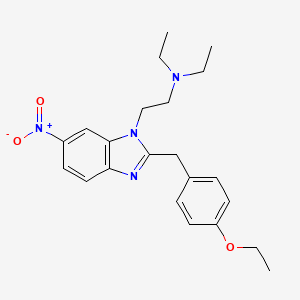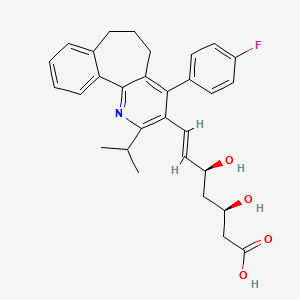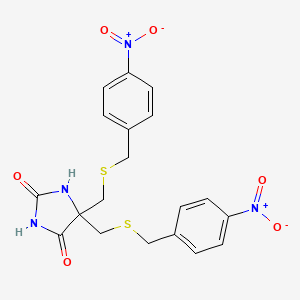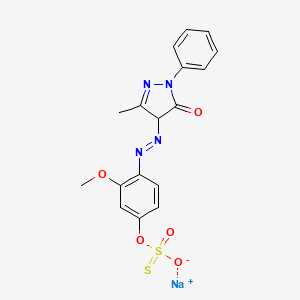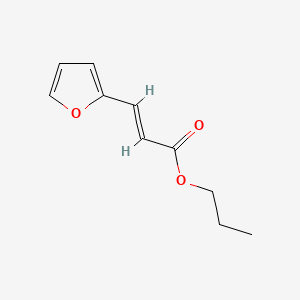
Propyl 3-(2-furyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 3-(2-furyl)acrylate: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acrylic ester group
准备方法
Synthetic Routes and Reaction Conditions: Propyl 3-(2-furyl)acrylate can be synthesized through the esterification of 3-(2-furyl)acrylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions: Propyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The double bond in the acrylic ester group can be reduced to form the corresponding saturated ester.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Propyl 3-(2-furyl)propanoate.
Substitution: Halogenated or nitrated furan derivatives.
科学研究应用
Propyl 3-(2-furyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and resins with specific properties.
作用机制
The mechanism of action of Propyl 3-(2-furyl)acrylate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylic ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- Methyl 3-(2-furyl)acrylate
- Ethyl 3-(2-furyl)acrylate
- Butyl 3-(2-furyl)acrylate
Comparison: Propyl 3-(2-furyl)acrylate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its methyl and ethyl analogs, the propyl ester has a higher boiling point and different solubility characteristics. These differences can affect its reactivity and suitability for various applications.
属性
CAS 编号 |
63485-68-7 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
propyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+ |
InChI 键 |
RRFBKGHLBNBFGL-AATRIKPKSA-N |
手性 SMILES |
CCCOC(=O)/C=C/C1=CC=CO1 |
规范 SMILES |
CCCOC(=O)C=CC1=CC=CO1 |
密度 |
1.071-1.077 (20°) |
物理描述 |
Colourless to pale yellow liquid; Light strawberry, pear-like aroma |
溶解度 |
Insoluble in water Soluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



